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Compound of Interest

Compound Name: 3-Phenylpyrazin-2-ol

Cat. No.: B193734

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpyrazin-
2-ol, a significant compound often identified as a reference standard in pharmaceutical
analysis, particularly as an impurity in ampicillin and cefaclor. Due to the proprietary nature of
comprehensive spectral data held by commercial suppliers, this document outlines the
expected spectroscopic characteristics and provides general experimental protocols for
obtaining such data.

Introduction

3-Phenylpyrazin-2-ol, with the CAS Number 73200-73-4, is a heterocyclic organic compound.
Its structural elucidation and quantification are crucial in the quality control of various
pharmaceuticals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to its
characterization. While specific, publicly available experimental spectra for this compound are
scarce, this guide synthesizes information from analyses of structurally similar compounds and
general principles of spectroscopic analysis.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Phenylpyrazin-2-ol
based on its chemical structure and data from analogous compounds.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()
ppm

Multiplicity Number of Protons  Assignment

Phenyl group protons

~7.2-7.5 Multiplet 5H

(CeH5s)
~7.8-8.2 Multiplet 2H Pyrazine ring protons
~10-12 Singlet (broad) 1H Hydroxyl proton (-OH)

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment
~115-130 Phenyl carbons (CeHs) & Pyrazine carbons
uaternary carbons in pyrazine and phenyl
~140-150 Q 4 > Preny
rings
Carbonyl-like carbon (C-OH) in the pyrazinone
~160-170
tautomer
Table 3: Predicted IR Spectral Data
Wavenumber (cm~12) Intensity Assignment
O-H stretching (hydroxyl
~3400-3200 Broad 9 (hy Y
group)
~3100-3000 Medium C-H stretching (aromatic)
C=0 stretching (in the
~1650-1600 Strong pyrazinone tautomer) / C=N
stretching
~1600-1450 Medium-Strong C=C stretching (aromatic ring)
~1200-1000 Medium C-O stretching
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Table 4: Predicted Mass Spectrometry Data

m/z Ratio Interpretation
172.06 [M]* (Molecular lon)
144 [M-COJ*

117 [M-CO-HCNJ*

77 [CeHs]*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
3-Phenylpyrazin-2-ol.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Phenylpyrazin-2-ol in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

e 1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and acquisition of 16-32 scans.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due
to the lower natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a
longer relaxation delay (e.g., 2-5 seconds) are typically required. A proton-decoupled
sequence is used to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid compound is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.
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» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

3.3. Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or by using a hyphenated technique such as Gas Chromatography-Mass
Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

« lonization: Utilize Electron lonization (EI) for fragmentation analysis or a soft ionization
technique like Electrospray lonization (ESI) to primarily observe the molecular ion.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer
can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Phenylpyrazin-2-ol.
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Caption: General workflow for spectroscopic analysis.
 To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 3-
Phenylpyrazin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b193734#spectroscopic-data-of-3-phenylpyrazin-2-ol-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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